molecular formula C14H19N3O B1343037 [3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol

[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol

Cat. No.: B1343037
M. Wt: 245.32 g/mol
InChI Key: RYSXSKPGMGXJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

[3-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]methanol

InChI

InChI=1S/C14H19N3O/c1-14(2,3)12-8-13(15)17(16-12)11-6-4-5-10(7-11)9-18/h4-8,18H,9,15H2,1-3H3

InChI Key

RYSXSKPGMGXJJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate 29a (1.00 g, 3.48 mmol) and Et3N (265 μL, 1.91 mmol) in EtOH (35 mL) was added NaBH4 (198 mg, 5.23 mmol) and the suspension stirred at RT for 1.5 h. NaBH4 (198 mg, 5.23 mmol) was added and the suspension stirred for a further 19 h. NaBH4 (1.31 g, 34.8 mmol) was added and the suspension stirred for a further 24 h, then diluted with water and extracted with DCM. The combined organics were dried and concentrated in vacuo. The residue was purified by FCC, using 0-10% [2M NH3 in MeOH] in DCM, to give the title compound as a white solid (740 mg, 87%). LCMS (Method 3): Rt 2.05 min, m/z 246 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
265 μL
Type
reactant
Reaction Step One
Name
Quantity
198 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.31 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

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